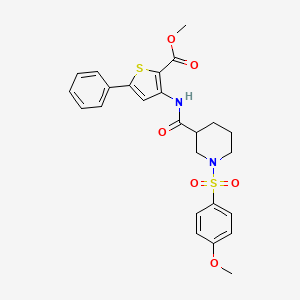
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H26N2O6S2 and its molecular weight is 514.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
1,2,4-Triazole derivatives have shown promise as antitubercular agents. Their unique structure and interactions with biological targets make them potential candidates for combating tuberculosis. Researchers have explored the antimycobacterial effects of similar compounds, and this methyl-substituted thiophene derivative could be investigated further in this context .
Antimicrobial Properties
Triazole-containing compounds often exhibit antimicrobial activity. The presence of the triazole ring system in this molecule suggests that it might inhibit bacterial or fungal growth. Investigating its effectiveness against specific pathogens could provide valuable insights for drug development .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are sought after for therapeutic purposes. The presence of the phenylthiophene moiety in this compound may contribute to its anti-inflammatory effects. Further studies could explore its impact on inflammatory pathways .
Antiviral Applications
Triazole derivatives have demonstrated antiviral activity against different viruses. While specific investigations on this compound are lacking, its structural features warrant exploration. Researchers could assess its potential as an antiviral agent against specific viral strains .
Antioxidant Properties
The methoxyphenyl group in this compound suggests potential antioxidant activity. Antioxidants protect cells from oxidative stress and may have implications for various health conditions. Evaluating its radical-scavenging ability and assessing its impact on cellular oxidative processes would be valuable .
Cytotoxicity and Anticancer Studies
Compounds containing the triazole ring system have been investigated for their cytotoxic effects on cancer cells. Researchers could explore the impact of this methyl-substituted thiophene derivative on cancer cell lines. Assessing its cytotoxicity and potential as an anticancer agent would be worthwhile .
properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-32-19-10-12-20(13-11-19)35(30,31)27-14-6-9-18(16-27)24(28)26-21-15-22(17-7-4-3-5-8-17)34-23(21)25(29)33-2/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIGSMKRQQIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)
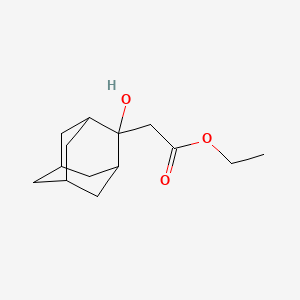

![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)
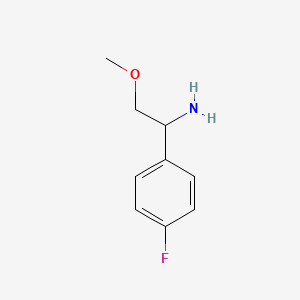
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)

![N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2426855.png)
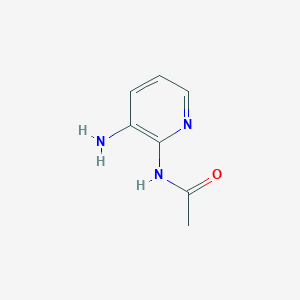


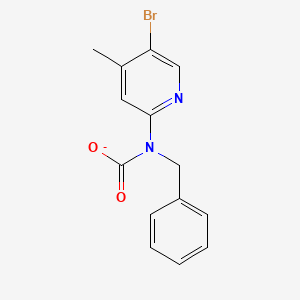
![3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2426864.png)